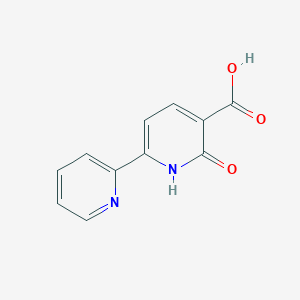

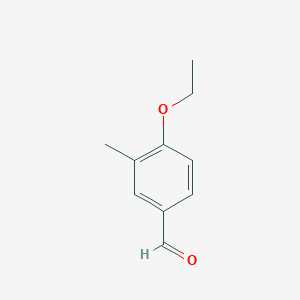

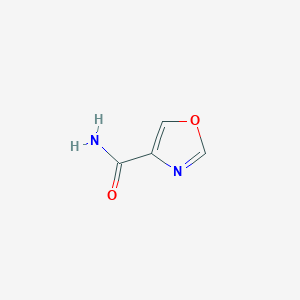

![molecular formula C9H5F2NO2 B1321695 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitril CAS No. 68119-31-3](/img/structure/B1321695.png)

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitril

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be inferred from the synthesis of difluoro(trimethylsilyl)acetonitrile, as described in the first paper. The preparation involved the insertion of difluorocarbene into silyl cyanide, which suggests that a similar strategy could potentially be applied to introduce difluoromethyl groups into other chemical structures, possibly including benzo[d][1,3]dioxole derivatives .

Molecular Structure Analysis

While the molecular structure of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is not directly analyzed in the papers, the presence of difluoromethyl groups and a benzo[d][1,3]dioxole moiety suggests that the compound would exhibit characteristics typical of aromatic compounds with electron-withdrawing groups. These could include increased acidity of protons adjacent to the difluoromethyl group and potential stabilization of negative charge through resonance with the aromatic system.

Chemical Reactions Analysis

The papers do not directly address reactions of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile, but they do provide information on related reactions. For example, the difluoro(trimethylsilyl)acetonitrile was used as a cyanodifluoromethylating reagent for various nucleophiles . This suggests that the difluoromethyl group in the compound of interest might also be reactive under certain conditions, potentially participating in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be speculated based on the properties of similar compounds. The presence of difluoromethyl groups typically increases the lipophilicity and could affect the boiling point and solubility of the compound. The benzo[d][1,3]dioxole moiety is known to be a stable structure, which could contribute to the overall stability of the compound. The electron-withdrawing nature of the difluoromethyl group could also influence the reactivity of the compound, making it more susceptible to nucleophilic attack.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Diese Verbindung wird bei der Synthese von Pharmazeutika verwendet, insbesondere für die Entwicklung von Behandlungen für CFTR-vermittelte Krankheiten wie Mukoviszidose. Sie dient als Vorläufer bei der Herstellung komplexer Moleküle mit potenziellen therapeutischen Wirkungen .

Krebsforschung

Forscher haben ihre Verwendung in Krebsstudien untersucht, bei denen Derivate dieser Verbindung eine Selektivität zwischen Krebszellen und normalen Zellen gezeigt haben, was auf ein Potenzial für gezielte Krebstherapien hindeutet .

Organische Synthese

In der organischen Chemie wird sie aufgrund ihrer reaktiven Eigenschaften als Reagenz für verschiedene Synthesewege verwendet, die zum Aufbau komplexer organischer Moleküle beitragen .

Biowissenschaften

Die Verbindung findet Anwendungen in der biowissenschaftlichen Forschung und trägt zu Studien bei, die von der Molekularbiologie bis zur Umweltwissenschaft reichen .

Veterinärmedizin

Derivate dieser Verbindung werden als neue Futterzusätze untersucht, die die Anzahl der Mikroben wie E. coli reduzieren und so die Darmgesundheit von Tieren schützen können .

Wirkmechanismus

Target of Action

The primary targets of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Biochemische Analyse

Biochemical Properties

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering the flux of metabolites .

Cellular Effects

The effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression, either upregulating or downregulating specific genes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas (nitrogen or argon) at 2-8°C . Over time, its degradation products may also have significant biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies are essential to determine the safe dosage range for this compound .

Metabolic Pathways

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. The activity and function of this compound can vary depending on its localization within the cell .

Eigenschaften

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDSGFSPCQGELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255676 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68119-31-3 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

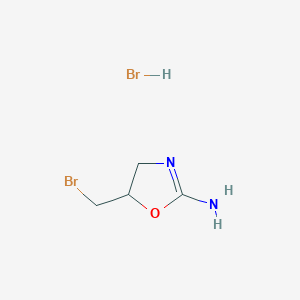

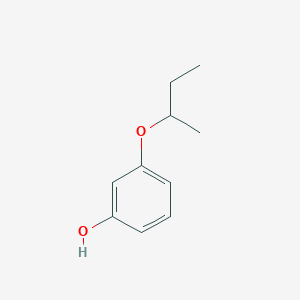

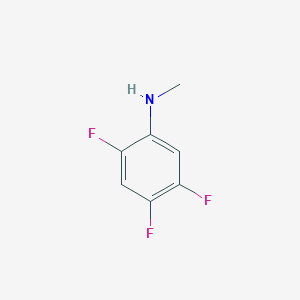

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

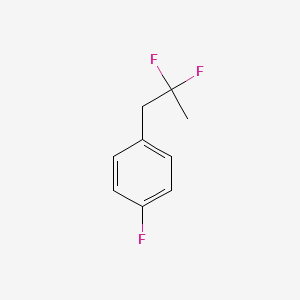

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B1321654.png)